molecular formula C15H27N3O9P2 B1678103 Primaquine phosphate CAS No. 63-45-6

Primaquine phosphate

Cat. No. B1678103
CAS RN: 63-45-6
M. Wt: 357.34 g/mol
InChI Key: GJOHLWZHWQUKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primaquine phosphate is an antimalarial drug used to treat and prevent malaria . It belongs to a group of medicines called antiprotozoals . It works by treating malaria, a red blood cell infection transmitted by the bite of a mosquito . It also prevents the development of the blood forms of the parasite, which are responsible for the relapse .


Synthesis Analysis

Primaquine phosphate is a synthetic compound with potent antimalarial activity . It has been used for the radical cure of relapsing Plasmodium vivax malaria for more than 60 years . Recent studies in animals as well as humans have established differential pharmacological and toxicological properties of the two enantiomers of Primaquine .


Molecular Structure Analysis

Primaquine phosphate has a molecular formula of C15H27N3O9P2 . It is an 8-aminoquinoline compound .


Chemical Reactions Analysis

Primaquine phosphate was found to be “highly soluble” and “highly permeable” . It conforms to Class I of the Biopharmaceutical Classification System (BCS) .


Physical And Chemical Properties Analysis

Primaquine phosphate is an orange-red, odourless crystalline powder and has a bitter taste . It has a molecular weight of 455.337 .

Scientific Research Applications

1. Taste-Masking in Pharmaceutical Formulations

  • Application Summary: Primaquine phosphate’s bitter taste can be a challenge in drug formulation. Researchers have developed a method to mask this bitter taste, improving the drug’s palatability .
  • Methods of Application: The researchers used a solid dispersion with mono ammonium glycyrrhyzinate pentahydrate (GLY) to mask the bitter taste of Primaquine phosphate. They also prepared rapidly disintegrating tablets (RDTs) of Primaquine phosphate by a direct compression method using a superdisintegrant, croscarmellose sodium .
  • Results: The RDTs prepared from the solid dispersion showed complete bitter-taste-masking of Primaquine phosphate. They also exhibited a better dissolution profile, at both pH 1.2 and 6.8, than pure Primaquine phosphate .

2. Pharmacokinetic Study

  • Application Summary: Primaquine phosphate and its metabolite, 5,6-orthoquinone primaquine, have been studied using ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) for pharmacokinetic applications .
  • Methods of Application: The researchers used acetonitrile for protein precipitation and analyzed the samples using the UHPLC-MS/MS system. Chromatography separation was carried out using a Hypersil GOLD TM aQ C 18 column with a C 18 guard column flowed with an isocratic mode of methanol, water, and acetonitrile in an optimal ratio at 0.4 mL/min .
  • Results: The method was validated according to the guideline. The linearity of the analytes was in the range of 25–1500 ng/mL. The matrix effect of Primaquine and 5,6-orthoquinone Primaquine ranged from 100% to 116% and from 87% to 104% for plasma, and from 87% to 89% and from 86% to 87% for urine, respectively .

3. Antimalarial Treatment

  • Application Summary: Primaquine phosphate is indicated for the radical cure of Plasmodium vivax and Plasmodium ovale infection. It is also potent against mature P. falciparum gametocytes, a parasite stage responsible for onward transmission of the infection .
  • Methods of Application: Primaquine phosphate is administered orally. The dosage and duration of treatment depend on the specific type of malaria infection .
  • Results: Primaquine phosphate has been shown to be effective in preventing relapses of malaria infections caused by P. vivax and P. ovale. It also reduces the transmission of P. falciparum .

4. Treatment of Pneumocystis Pneumonia

  • Application Summary: Primaquine phosphate is used in combination with clindamycin for the treatment of Pneumocystis pneumonia (PCP), a common opportunistic infection in people with HIV/AIDS .
  • Methods of Application: The standard regimen is oral primaquine 30 mg base (approximately 52.6 mg of the phosphate salt) once daily plus oral clindamycin 600 mg every 6 hours for 21 days .
  • Results: This regimen has been shown to be as effective as other regimens for the treatment of PCP, with cure rates of over 90% .

4. Treatment of Pneumocystis Pneumonia

  • Application Summary: Primaquine phosphate is used in combination with clindamycin for the treatment of Pneumocystis pneumonia (PCP), a common opportunistic infection in people with HIV/AIDS .
  • Methods of Application: The standard regimen is oral primaquine 30 mg base (approximately 52.6 mg of the phosphate salt) once daily plus oral clindamycin 600 mg every 6 hours for 21 days .
  • Results: This regimen has been shown to be as effective as other regimens for the treatment of PCP, with cure rates of over 90% .

Safety And Hazards

Primaquine can cause hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals . This prohibits its use in key groups, such as pregnant women . It is also associated with serious hazards and side effects .

Future Directions

Primaquine treatment led to a marked decrease in P. vivax recurrences following low (~3.5 mg/kg) and high (~7 mg/kg) total doses, with no reported severe haemolytic events . This suggests that Primaquine could continue to play a crucial role in the treatment of malaria, especially in areas where resistance to other antimalarials is prevalent .

properties

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHLWZHWQUKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90-34-6 (Parent)
Record name Primaquine phosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045248
Record name Primaquine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Primaquine phosphate

CAS RN

63-45-6
Record name Primaquine phosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primaquine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Primaquine bis(phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIMAQUINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0982HF78B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Primaquine phosphate
Reactant of Route 2
Primaquine phosphate
Reactant of Route 3
Primaquine phosphate
Reactant of Route 4
Primaquine phosphate
Reactant of Route 5
Primaquine phosphate
Reactant of Route 6
Reactant of Route 6
Primaquine phosphate

Citations

For This Compound
1,730
Citations
D Bhadra, AK Yadav, S Bhadra, NK Jain - International journal of …, 2005 - Elsevier
… In the present study it was intended to deliver primaquine phosphate (PP), a liver … systems more effective and suitable for targeted delivery of Primaquine phosphate to liver. …
Number of citations: 340 www.sciencedirect.com
VG Dongre, PP Karmuse, PP Rao, A Kumar - Journal of pharmaceutical and …, 2008 - Elsevier
… method was developed using UPLC for primaquine phosphate bulk drug. The newly developed … Forced degradation studies were also performed for primaquine phosphate bulk drug …
Number of citations: 80 www.sciencedirect.com
AA Abou Ouf, SM Hassan, MES Metwally - Analyst, 1980 - pubs.rsc.org
… 100 mg of primaquine phosphate, or its … primaquine phosphate by reference to a calibration graph obtained by determining suitable known amounts of standard primaquine phosphate …
Number of citations: 20 pubs.rsc.org
PP Shah, RC Mashru - Aaps Pharmscitech, 2008 - Springer
… The purpose of this research was to mask the intensely bitter taste of primaquine phosphate (PRM) and to formulate suspension powder (cachets) of the taste masked drug. Taste …
Number of citations: 54 link.springer.com
VD Gupta - Analytical Letters, 1986 - Taylor & Francis
… ) and primaquine phosphate (Figure 2 ) are extensively used for the prevention and treatment of malaria. Chloroquine phosphate and its combination with primaquine phosphate tablets …
Number of citations: 13 www.tandfonline.com
PP Shah, RC Mashru - Journal of Pharmacy and Pharmacology, 2008 - Wiley Online Library
… This work investigates the complete bitter-taste-masking of primaquine phosphate (PRM) … Primaquine phosphate (PRM), an antimalarial drug that is active against exo-erythrocyte forms …
Number of citations: 17 onlinelibrary.wiley.com
A Nair, B Abrahamsson, DM Barends, DW Groot… - Journal of …, 2012 - Elsevier
… the antimalarial drug primaquine phosphate as the only active … and solubility studies, primaquine phosphate was found to be “… of IR primaquine phosphate products could be located in …
Number of citations: 18 www.sciencedirect.com
UK Baruah, K Gowthamarajan… - Artificial cells …, 2018 - Taylor & Francis
… This study was aimed to design and optimize primaquine phosphate (PQ) loaded nanostructured lipid carriers (NLCs) using response surface methodology. The optimized NLCs were …
Number of citations: 16 www.tandfonline.com
R Rajera, K Nagpal, SK Singh, DN Mishra - International journal of …, 2013 - Elsevier
… Primaquine phosphate was obtained as a gift sample from IPCA Laboratories Pvt. Ltd., Kandivili (Mumbai). Chitosan was obtained as a gift sample from Central Institute of Fisheries …
Number of citations: 12 www.sciencedirect.com
VM Joshi, PV Devarajan - Drug delivery and translational research, 2014 - Springer
… We report a nanocarboplex of primaquine phosphate by a simple in situ process using … of primaquine phosphate in a vial, followed by shaking to obtain the primaquine phosphate …
Number of citations: 17 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.